![molecular formula C19H23NO2 B1463007 2-(4-Hexylbenzoyl)-6-methoxypyridine CAS No. 1187171-38-5](/img/structure/B1463007.png)
2-(4-Hexylbenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Hexylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular formula C19H23NO . It is used in various scientific research applications due to its unique structure and properties. The compound is valuable for studying organic synthesis, drug discovery, and material science.
Molecular Structure Analysis
The molecular structure of 2-(4-Hexylbenzoyl)-6-methoxypyridine can be represented by the InChI code1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17 (11-9-16)19 (21)18-14-15 (2)12-13-20-18/h8-14H,3-7H2,1-2H3
. This indicates that the compound consists of 19 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .
Scientific Research Applications
Structural Characterization and Hydrogen Bonding
Research on structurally related compounds, such as 2-aminothiazoles featuring methoxypyridine moieties, has provided insights into their protonation sites, hydrogen bonding, and crystalline structures. These compounds demonstrate distinct molecular conformations and intermolecular hydrogen bonding patterns, which are crucial for understanding their interactions and potential applications in scientific research (Böck et al., 2021).
Liquid Crystalline Behavior and Photophysical Properties
A series of compounds incorporating methoxypyridine and alkoxy benzene rings have been synthesized to explore their liquid crystalline behavior and photophysical properties. These compounds exhibit phases ranging from nematic to orthorhombic columnar, depending on the alkoxy chain length. This research indicates the potential of methoxypyridine derivatives in materials science, particularly in the development of mesogens and blue emitting materials for optoelectronic applications (Ahipa et al., 2014).
Cytotoxic Activity and Antiproliferative Effects
Compounds bearing methoxypyridine and carbonitrile groups have been evaluated for their cytotoxicity against various cancer cell lines. This research has identified several derivatives with promising antiproliferative effects, highlighting the potential of methoxypyridine derivatives in the development of new anticancer agents (Al‐Refai et al., 2019).
Anti-Alzheimer and Anti-COX2 Activities
Derivatives of methoxypyridine, particularly those incorporating pyrazolo[3,4-b]pyridin-3-amines, have shown promising results as anti-Alzheimer and anti-COX2 agents. This research provides a foundation for the development of novel therapeutic agents targeting neurodegenerative diseases and inflammatory conditions (Attaby et al., 2009).
Corrosion Inhibition
Studies on N-substituted 2-aminopyridine derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. This research is vital for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Verma et al., 2018).
properties
IUPAC Name |
(4-hexylphenyl)-(6-methoxypyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-8-15-11-13-16(14-12-15)19(21)17-9-7-10-18(20-17)22-2/h7,9-14H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJFPMWCHZCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylbenzoyl)-6-methoxypyridine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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